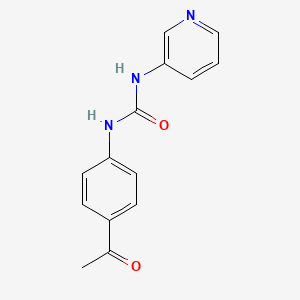
1-(4-Acetylphenyl)-3-(3-pyridyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ACETYLPHENYL)-N’-(3-PYRIDYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of N-(4-ACETYLPHENYL)-N’-(3-PYRIDYL)UREA, which includes both an acetylphenyl and a pyridyl group, makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETYLPHENYL)-N’-(3-PYRIDYL)UREA typically involves the reaction of 4-acetylphenyl isocyanate with 3-aminopyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(4-ACETYLPHENYL)-N’-(3-PYRIDYL)UREA may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-(4-ACETYLPHENYL)-N’-(3-PYRIDYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The acetyl and pyridyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
科学研究应用
Chemistry
In chemistry, N-(4-ACETYLPHENYL)-N’-(3-PYRIDYL)UREA is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with various biological targets.
Medicine
In medicinal chemistry, N-(4-ACETYLPHENYL)-N’-(3-PYRIDYL)UREA could be explored as a potential drug candidate. Its structure may allow it to interact with specific enzymes or receptors, leading to therapeutic effects.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical processes.
作用机制
The mechanism of action of N-(4-ACETYLPHENYL)-N’-(3-PYRIDYL)UREA depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetylphenyl and pyridyl groups may play a crucial role in binding to these targets and exerting their effects.
相似化合物的比较
Similar Compounds
- N-(4-ACETYLPHENYL)-N’-(2-PYRIDYL)UREA
- N-(4-ACETYLPHENYL)-N’-(4-PYRIDYL)UREA
- N-(4-METHOXYPHENYL)-N’-(3-PYRIDYL)UREA
Uniqueness
N-(4-ACETYLPHENYL)-N’-(3-PYRIDYL)UREA is unique due to the specific positioning of the acetylphenyl and pyridyl groups. This unique structure may result in distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C14H13N3O2 |
|---|---|
分子量 |
255.27 g/mol |
IUPAC 名称 |
1-(4-acetylphenyl)-3-pyridin-3-ylurea |
InChI |
InChI=1S/C14H13N3O2/c1-10(18)11-4-6-12(7-5-11)16-14(19)17-13-3-2-8-15-9-13/h2-9H,1H3,(H2,16,17,19) |
InChI 键 |
LDRAPRMPDNJWIC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CN=CC=C2 |
溶解度 |
32.4 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-{[(3-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B14930911.png)
![2-[3-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione](/img/structure/B14930919.png)

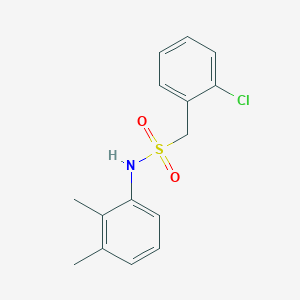
![N-[2-methyl-3-(trifluoromethyl)phenyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14930939.png)
methanone](/img/structure/B14930943.png)
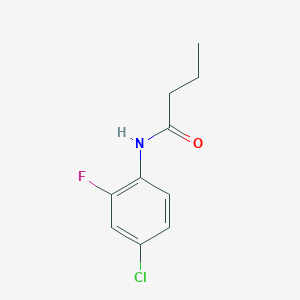

![Ethyl 5-carbamoyl-4-methyl-2-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B14930952.png)
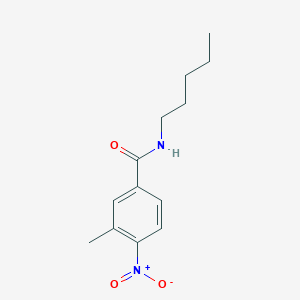
![N-cyclohexyl-2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14930965.png)
![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)propanamide](/img/structure/B14930972.png)
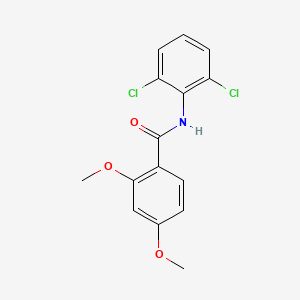
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(5-chloro-2-hydroxybenzylidene)propanohydrazide](/img/structure/B14930993.png)
